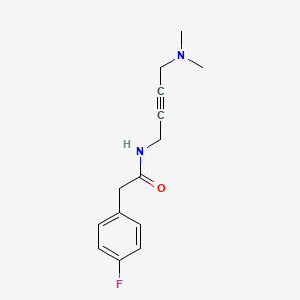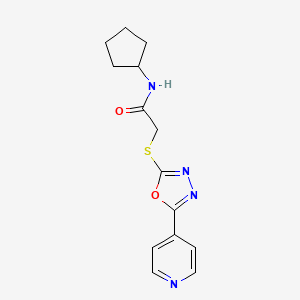
N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with benzyl-substituted anthranilic acids. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the benzothiazole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. Additionally, it can bind to DNA and interfere with topoisomerase II, resulting in DNA strand breaks and cell death .
Comparación Con Compuestos Similares
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its trimethoxybenzamide moiety enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-28-19-13-17(14-20(29-2)22(19)30-3)23(27)26(15-16-9-5-4-6-10-16)24-25-18-11-7-8-12-21(18)31-24/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUDMBLPIVIJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2796143.png)

acetate](/img/structure/B2796147.png)

![3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B2796150.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine](/img/structure/B2796154.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2796155.png)
![N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2,5,5-trioxo-hexahydro-1H-5lambda6-thieno[3,4-d]imidazol-1-yl]acetamide](/img/structure/B2796156.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2796158.png)
![N-([1,1'-Biphenyl]-4-yl)-1H-indole-3-carboxamide](/img/structure/B2796159.png)


